1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of phenol derivatives with fluorinated ketones or aldehydes. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol demonstrates a method where phenol reacts with hexafluoroacetone, employing mesitylene as solvent and methanesulfonic acid as a catalyst (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015). This approach highlights the importance of selecting appropriate reactants and conditions to introduce the fluorine atoms and hydroxyl group efficiently.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through crystallographic analysis. For example, the structural determination of similar fluorinated compounds is achieved by X-ray diffraction, revealing the presence of strong intermolecular hydrogen bonds that influence the compound's solid-state organization and potential reactivity (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).
Chemical Reactions and Properties
The chemical behavior of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one can be inferred from related compounds, showing a propensity for participating in nucleophilic reactions due to the presence of the trifluoromethyl group and the activated phenyl ring. These characteristics enable it to undergo various transformations, including cyclocondensation and reactions with amines and hydrazines, leading to a wide range of organic fluorinated polymers and other derivatives (A. Flores, B. Kuhn, D. Flores, Mariano A. Pereira, T. L. Balliano, & Givanildo da Silva, 2018).
Scientific Research Applications
Binding Properties and Metal Complex Formation:
- Pestov et al. (2016) investigated the binding properties of chelating triketone-like ligands, including 1,1,1-trifluoro-4-(2-hydroxyphenyl)butan-2,4-dione, for forming binuclear complexes with metals such as Cu(II), Ni(II), and Co(II). This compound was found to favor the formation of 2:2 metal–ligand complexes, which is significant for understanding coordination chemistry and potentially developing new metal-based catalysts (Pestov et al., 2016).
Synthesis of Pharmaceuticals:
- Sommer et al. (2017) described the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, in synthesizing trifluoromethyl-substituted heteroarenes, demonstrating its versatility in pharmaceutical synthesis. This work included a novel approach to synthesizing Celebrex® (celecoxib), highlighting the compound's role in the development of new drugs (Sommer et al., 2017).
Peptide Synthesis:
- Gorbunova et al. (1991) used a similar compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, as a protecting reagent in peptide synthesis. This showcases its application in biochemistry for protecting amino acids during the peptide bond formation, a critical process in developing therapeutic peptides (Gorbunova et al., 1991).
Electrocatalytic Hydrogenation:
- Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, a structurally similar compound, at a nickel cathode. This study is significant for understanding electrochemical processes and their application in organic synthesis (Bryan & Grimshaw, 1997).
Synthesis of Fluorinated Compounds:
- Funabiki et al. (2010) reported on the synthesis and hydrogenation of trifluoroacetaldehyde ethyl hemiacetal with enamines to produce intermediates for β-trifluoromethylated aldol products. This study demonstrates the potential of trifluoromethylated compounds in organic synthesis, particularly for developing new fluorinated molecules (Funabiki et al., 2010).
Safety And Hazards
The safety information available indicates that 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-3-7-1-4-8(14)5-2-7/h1-2,4-5,14H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAHUKOERNMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151943 | |
Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
CAS RN |
117896-99-8 | |
Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117896998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.